N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
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Description
The compound “N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide” is a complex organic molecule. It contains a tetrahydroquinoline group, a fluorobenzenesulfonyl group, and a dimethoxybenzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the fluorobenzenesulfonyl group, and the attachment of the dimethoxybenzamide group . The exact synthesis pathway would depend on the specific reactions used and the order in which the groups are attached.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydroquinoline group would provide a cyclic structure, while the fluorobenzenesulfonyl and dimethoxybenzamide groups would likely be attached at specific positions on this ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The tetrahydroquinoline group is a common structure in many alkaloids and is known to participate in various chemical reactions . The fluorobenzenesulfonyl group could potentially undergo reactions involving the sulfonyl group or the fluorine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorobenzenesulfonyl group could potentially increase the compound’s stability and resistance to metabolic degradation .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-31-21-6-3-7-22(32-2)23(21)24(28)26-18-10-13-20-16(15-18)5-4-14-27(20)33(29,30)19-11-8-17(25)9-12-19/h3,6-13,15H,4-5,14H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQKVMMCWNUIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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